3-[(4-Chlorophenyl)sulfonyl]-5-(thiomorpholin-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a chlorophenyl sulfonyl group, a thiazinan ring, and a triazolopyrimidine core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine core.
Introduction of the 4-Chlorophenyl Sulfonyl Group: This step typically involves sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Thiazinan Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine core and exhibits comparable chemical reactivity.
Uniqueness
3-[(4-chlorophenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is unique due to the presence of the thiazinan ring and the chlorophenyl sulfonyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14ClN5O2S3 |
---|---|
Molecular Weight |
452.0 g/mol |
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-7-thiomorpholin-4-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C17H14ClN5O2S3/c18-11-1-3-12(4-2-11)28(24,25)17-16-19-15(22-6-9-26-10-7-22)14-13(5-8-27-14)23(16)21-20-17/h1-5,8H,6-7,9-10H2 |
InChI Key |
CFEIJYHHEAOUTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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